[(2,5-Dimethylphenyl)methyl](3-methylbutyl)amine
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Overview
Description
(2,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions, and the amine group is attached to a 3-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)methylamine can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylbenzylamine with 3-methylbutyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2,5-Dimethylphenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form new amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Imines, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated amine derivatives.
Scientific Research Applications
(2,5-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Phenylmethylamine: The parent compound without the methyl substitutions.
2,5-Dimethylphenylmethylamine: Similar structure but lacks the 3-methylbutyl chain.
3-Methylbutylamine: Contains the same amine chain but without the phenyl ring.
Uniqueness
(2,5-Dimethylphenyl)methylamine is unique due to the presence of both the 2,5-dimethylphenyl ring and the 3-methylbutyl chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)7-8-15-10-14-9-12(3)5-6-13(14)4/h5-6,9,11,15H,7-8,10H2,1-4H3 |
InChI Key |
BHNYONHYQZUCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNCCC(C)C |
Origin of Product |
United States |
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